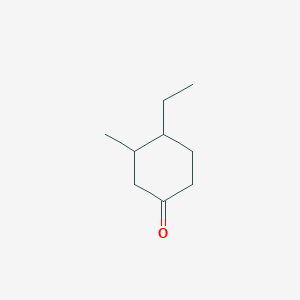
4-Ethyl-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-methylcyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with an ethyl group and a methyl group attached to it, along with a ketone functional group at the first carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups under specific conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of ethyl and methyl halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Scientific Research Applications
4-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. It may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylcyclohexanone
- 3-Methylcyclohexanone
- 4-Ethylcyclohexanone
Uniqueness
4-Ethyl-3-methylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural arrangement can lead to distinct interactions with biological targets and different reactivity patterns compared to similar compounds .
Biological Activity
4-Ethyl-3-methylcyclohexan-1-one is an organic compound classified within the cycloalkane family. It features a cyclohexane ring with both ethyl and methyl substituents, along with a ketone functional group. This structure contributes to its unique chemical reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3 |
| InChI Key | GCFDTWDEMHGEGF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(=O)CC1C |
The biological activity of this compound is primarily attributed to its ketone functional group, which can participate in various biochemical reactions. This compound may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects.
Potential Therapeutic Applications
Research has indicated that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that ketones can possess antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.
- Anti-inflammatory Effects : Ketones have been linked to anti-inflammatory actions, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Properties : A study on structurally related compounds demonstrated significant growth inhibition against cancer cell lines, suggesting that modifications in the cyclohexane structure can enhance bioactivity. For instance, methylation at specific positions led to analogues with improved potency against MCF-7 breast cancer cells .
- Enzyme Interaction : Investigations into the interaction of ketones with specific enzymes revealed that these compounds could modulate enzymatic activity, potentially influencing metabolic pathways.
Comparative Analysis with Similar Compounds
A comparison between this compound and similar compounds reveals unique aspects of its biological profile:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Enzyme substrate interaction |
| 4-Methylcyclohexanone | Low | Moderate | Reactive oxygen species formation |
| 3-Methylcyclohexanone | Low | High | Cell cycle disruption |
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-ethyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GCFDTWDEMHGEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















